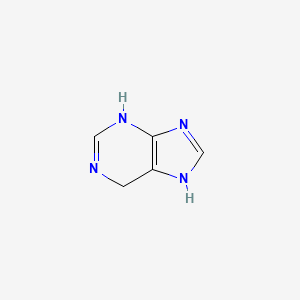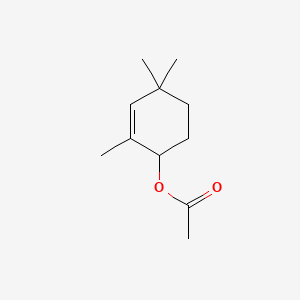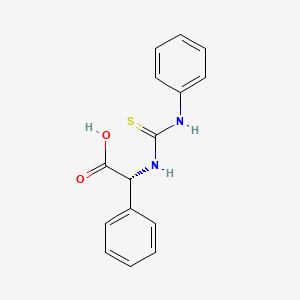![molecular formula C6H10O2 B13809369 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- is a chemical compound with the molecular formula C10H16O2. It is also known as 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane . This compound is part of the oxabicycloheptane family, which is characterized by a bicyclic structure containing an oxygen atom.
Métodos De Preparación
The synthesis of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be achieved through various synthetic routes. One common method involves the epoxidation of limonene, a naturally occurring terpene, using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired epoxide as the major product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparación Con Compuestos Similares
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be compared with other similar compounds such as:
7-Oxabicyclo[4.1.0]heptane: This compound lacks the methyl group and has different reactivity and applications.
1,28,9-Diepoxylimonene: This compound has two epoxide rings and is used in different synthetic applications.
Limonene dioxide: Similar in structure but with different functional groups, leading to varied chemical behavior.
The uniqueness of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-methyl-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-5(8-6)3-2-4-7-6/h5H,2-4H2,1H3 |
Clave InChI |
JJVZBOXSJHPUQJ-UHFFFAOYSA-N |
SMILES canónico |
CC12C(O1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


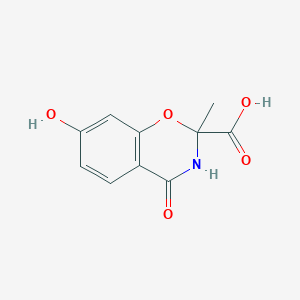
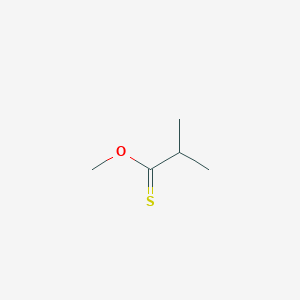
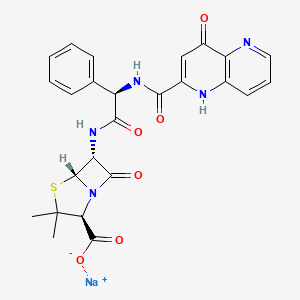
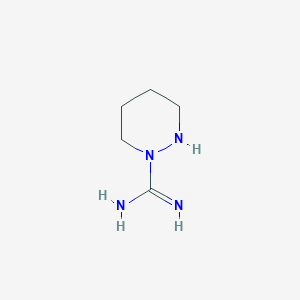

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
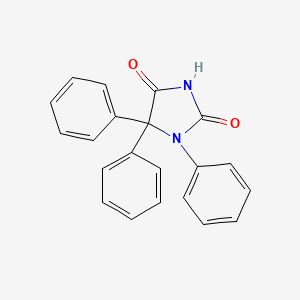
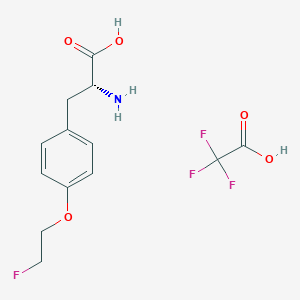
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
